
(4-Methylthiophenyl)methyl phenyl sulfonium triflate
Vue d'ensemble
Description
(4-Methylthiophenyl)methyl phenyl sulfonium triflate, also known as (4-Methylthiophenyl)methyl phenyl sulfonium trifluoromethanesulfonate, is a chemical compound with the empirical formula C15H15F3O3S3 and a molecular weight of 396.47 g/mol . This compound is known for its role as a cationic photoinitiator and photoacid generator .
Applications De Recherche Scientifique
(4-Methylthiophenyl)methyl phenyl sulfonium triflate has several scientific research applications:
Safety and Hazards
“(4-Methylthiophenyl)methyl phenyl sulfonium triflate” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Safety precautions include avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiophenyl)methyl phenyl sulfonium triflate typically involves the reaction of (4-Methylthiophenyl)methyl phenyl sulfonium chloride with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired triflate salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylthiophenyl)methyl phenyl sulfonium triflate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, where the triflate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted sulfonium salts .
Mécanisme D'action
The mechanism of action of (4-Methylthiophenyl)methyl phenyl sulfonium triflate involves the generation of acid upon exposure to UV light. This photoacid generation leads to the initiation of cationic polymerization reactions. The molecular targets include the monomers in the polymerization process, and the pathways involve the formation of reactive cationic species that propagate the polymer chain growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylsulfonium triflate
- (4-Phenylthiophenyl)diphenylsulfonium triflate
- (4-Iodophenyl)diphenylsulfonium triflate
- (4-Phenoxyphenyl)diphenylsulfonium triflate
Uniqueness
(4-Methylthiophenyl)methyl phenyl sulfonium triflate is unique due to its specific structure, which imparts distinct photoinitiating and photoacid generating properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in polymer chemistry and material science .
Propriétés
IUPAC Name |
methyl-(4-methylsulfanylphenyl)-phenylsulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15S2.CHF3O3S/c1-15-12-8-10-14(11-9-12)16(2)13-6-4-3-5-7-13;2-1(3,4)8(5,6)7/h3-11H,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMQHKIRYKSFQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)[S+](C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444895 | |
| Record name | (4-Methylthiophenyl)methyl phenyl sulfonium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187868-29-7 | |
| Record name | (4-Methylthiophenyl)methyl phenyl sulfonium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methylthiophenyl)methyl phenyl sulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-Methylthiophenyl)methyl phenyl sulfonium triflate enable the self-patterning of ZTO thin films?
A1: this compound acts as a photoacid generator (PAG) in this process. Upon UV irradiation, the PAG undergoes photolysis, generating protons (H+) []. These protons then interact with the metal-containing ligands within the ZTO precursor solution. This interaction leads to a change in the solubility of the precursor, specifically making the UV-exposed areas insoluble in the developing solvent. This differential solubility allows for the removal of the unexposed precursor material during the development step, leaving behind the desired pattern of ZTO on the substrate []. This process ultimately allows for the direct patterning of the ZTO material without the need for traditional photolithography techniques.
Q2: What are the advantages of using a photoacid generator like this compound for this application?
A2: Utilizing a PAG like this compound offers several advantages for fabricating ZTO thin films:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


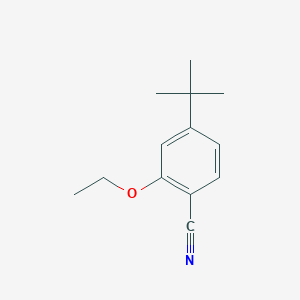
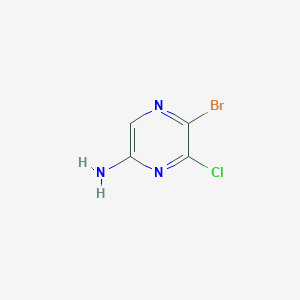

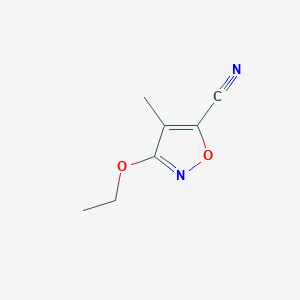

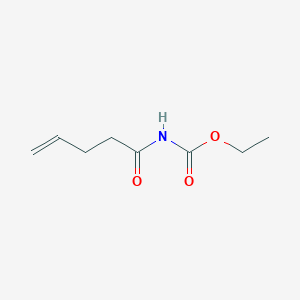


![1-Methyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B63665.png)
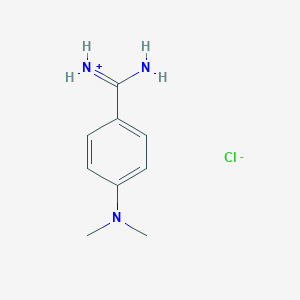
![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)
![(2S,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one](/img/structure/B63669.png)
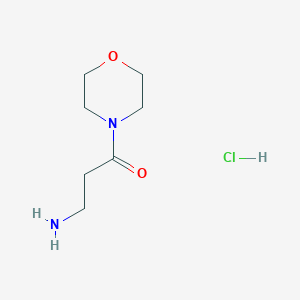
![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)
